N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride
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Overview
Description
The compound is a derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This core structure is a bicyclic compound containing a thiazole ring fused with a pyridine ring, and it has been used as a building block in the synthesis of various bioactive compounds .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, which is a bicyclic structure with a nitrogen and sulfur in the ring . The “N-(…)-5-nitrobenzo[b]thiophene-2-carboxamide” part indicates that a nitrobenzothiophene moiety is attached to the nitrogen of the thiazolopyridine ring via a carboxamide linkage.Physical and Chemical Properties Analysis
Based on the structure, we can infer that the compound is likely to be solid at room temperature . Its exact melting point, boiling point, solubility, and other physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Applications
Microwave Assisted Synthesis Techniques : Advanced synthesis methods, including microwave-assisted techniques, have been utilized for creating compounds with similar structures. These methods offer higher yields and shorter reaction times compared to conventional methods (Youssef, Azab, & Youssef, 2012).
Potential as Anti-Inflammatory Agents : Research into structurally related molecules indicates potential applications in anti-inflammatory treatments. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, for instance, was synthesized based on its reported anti-inflammatory activity, suggesting a similar potential for the compound (Moloney, 2001).
Heterocyclic Synthesis : The compound's structure is conducive to forming heterocyclic compounds like pyrazoles, pyrimidines, and quinolines, which are significant in pharmaceutical and material science applications (Almazroa, Elnagdi, & El‐Din, 2004).
Thienopyrimidine Synthesis : Novel transformations have been studied for thienopyrimidine synthesis, a process relevant to the development of various pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Potential Antipsychotic Agents : The synthesis of heterocyclic carboxamides, structurally related to the compound , has been explored for their potential as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Single-Step Synthesis Methods : One-step synthesis methods have been developed for thiazolo[5,4-c]pyridine derivatives, which is crucial for efficient and cost-effective drug development (Sahasrabudhe, Estiarte, Tan, Zipfel, Cox, O'mahony, Edwards, & Duncton, 2009).
Synthesis of Novel Thiazolo[5,4-d]pyrimidines : Research into the synthesis of novel thiazolo[5,4-d]pyrimidines can provide insights into the development of new therapeutic compounds (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).
Role as Factor Xa Inhibitor : The compound has been studied for its potential as a non-amidine factor Xa inhibitor, which is important in anticoagulant therapies (Haginoya et al., 2004).
Novel Tricyclic Compounds : Its structure has facilitated the synthesis of novel tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system, a key component in various pharmaceuticals (Clark, Varvounis, & Bakavoli, 1986).
Agonist/Antagonist at GABAA Receptors : The compound has been investigated for its effects on GABAA receptors, which are critical in the treatment of neurological disorders (Brehm, Ebert, Kristiansen, Wafford, Kemp, & Krogsgaard‐Larsen, 1997).
Future Directions
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2.ClH/c1-19-5-4-11-14(8-19)25-16(17-11)18-15(21)13-7-9-6-10(20(22)23)2-3-12(9)24-13;/h2-3,6-7H,4-5,8H2,1H3,(H,17,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJGPBQESPSEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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